molecular formula C59H108O6 B13829470 [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate

[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate

Cat. No.: B13829470
M. Wt: 913.5 g/mol
InChI Key: UMTRNZBGMVQUMB-WMXPVFFUSA-N
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Description

[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate typically involves esterification reactions. The process begins with the preparation of the necessary fatty acid esters, followed by their combination under controlled conditions to form the desired compound. Common reagents used in these reactions include fatty acids, alcohols, and catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. Its interactions with biological membranes and proteins are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may have anti-inflammatory, antioxidant, or antimicrobial properties, making it a candidate for drug development.

Industry

In industry, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and coatings. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate: shares similarities with other fatty acid esters and glycerides.

    Ethyl 3-(furan-2-yl)propionate: Another ester with unique properties and applications.

    Sulfur compounds: These compounds also exhibit diverse chemical reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C59H108O6

Molecular Weight

913.5 g/mol

IUPAC Name

[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate

InChI

InChI=1S/C59H108O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h22,25,27,29,31-32,56H,4-21,23-24,26,28,30,33-55H2,1-3H3/b25-22-,31-27-,32-29-

InChI Key

UMTRNZBGMVQUMB-WMXPVFFUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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